7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with β-ketoesters or β-diketones under acidic or basic conditions to form the pyrazole ring.
Cyclization to form the pyrido[4,3-e][1,2,4]triazin-6(7H)-one core: The pyrazole intermediate undergoes cyclization with suitable reagents, such as phosphorus oxychloride, to form the pyrido[4,3-e][1,2,4]triazin-6(7H)-one core.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms underlying various biological phenomena.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
7-(3,4-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their biological activities and therapeutic potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These derivatives have been studied for their cytotoxic activities and enzyme inhibition properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C23H17Cl2N5O2 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
11-(3,4-dichlorophenyl)-4-ethyl-5-(4-methoxyphenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H17Cl2N5O2/c1-3-18-20(13-4-7-15(32-2)8-5-13)22-27-26-21-19(30(22)28-18)10-11-29(23(21)31)14-6-9-16(24)17(25)12-14/h4-12H,3H2,1-2H3 |
InChI Key |
YCZWSOSJEMERBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)Cl)N=NC2=C1C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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